molecular formula C10H16N2 B8372334 3-[(Ethylamino)methyl]-2-methylaniline

3-[(Ethylamino)methyl]-2-methylaniline

Cat. No.: B8372334
M. Wt: 164.25 g/mol
InChI Key: ZFWSPHRXFOTIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Ethylamino)methyl]-2-methylaniline is a substituted aniline derivative featuring a methyl group at the 2-position of the benzene ring and an ethylamino-methyl substituent at the 3-position. This compound’s structure combines aromatic and aliphatic amine functionalities, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

3-(ethylaminomethyl)-2-methylaniline

InChI

InChI=1S/C10H16N2/c1-3-12-7-9-5-4-6-10(11)8(9)2/h4-6,12H,3,7,11H2,1-2H3

InChI Key

ZFWSPHRXFOTIPX-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C(C(=CC=C1)N)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares substituent positions, molecular weights, and key applications of structurally related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications/Notes Reference
3-[(Ethylamino)methyl]-2-methylaniline 2-CH₃, 3-(CH₂NHCH₂CH₃) C₁₀H₁₆N₂ 164.25 g/mol Intermediate in drug synthesis N/A
5-[(Dimethylamino)methyl]-2-methylaniline (CAS 107600-25-9) 2-CH₃, 5-(CH₂N(CH₃)₂) C₁₀H₁₆N₂ 164.25 g/mol Pharmaceutical intermediates (e.g., serotonin modulators)
3-Chloro-2-methylaniline (CAS 87-60-5) 2-CH₃, 3-Cl C₇H₈ClN 141.60 g/mol Precursor to Tolfenamic acid (anti-inflammatory)
3-(Difluoromethyl)-2-methylaniline hydrochloride 2-CH₃, 3-CF₂H (as HCl salt) C₈H₁₀ClF₂N 193.63 g/mol Not specified; fluorinated analogs often used in agrochemicals
4-Methoxy-2-methylaniline 2-CH₃, 4-OCH₃ C₈H₁₁NO 137.18 g/mol Crystal engineering (weak hydrogen bonding)
Key Observations:
  • Electronic Effects: The ethylamino group in the target compound is electron-donating, enhancing aromatic ring reactivity toward electrophilic substitution. In contrast, chloro (3-Chloro-2-methylaniline) and difluoromethyl (3-(Difluoromethyl)-2-methylaniline) substituents are electron-withdrawing, reducing reactivity .

Physicochemical Properties

  • Solubility: Amino-methyl substituents (e.g., ethylamino, dimethylamino) improve water solubility compared to halogens (Cl, CF₂H) due to hydrogen bonding capabilities. For example, this compound is expected to exhibit higher solubility in polar solvents than 3-Chloro-2-methylaniline .
  • Crystal Packing: 4-Methoxy-2-methylaniline forms weak C–H⋯O hydrogen bonds in its crystal lattice . The ethylamino group in the target compound may instead engage in N–H⋯N or N–H⋯O interactions, altering melting points and stability.

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